molecular formula C20H25N3O2 B2818436 2-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE CAS No. 1421443-64-2

2-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE

Katalognummer: B2818436
CAS-Nummer: 1421443-64-2
Molekulargewicht: 339.439
InChI-Schlüssel: BEXKYURHMVCEGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl group attached to a phenyl ring, which is further connected to a piperidine ring substituted with a pyrazin-2-yloxy group. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the tert-butylphenyl intermediate: This step involves the alkylation of phenyl compounds with tert-butyl halides under basic conditions.

    Synthesis of the pyrazin-2-yloxy piperidine intermediate: This involves the reaction of piperidine with pyrazin-2-ol in the presence of a suitable base.

    Coupling of intermediates: The final step involves coupling the tert-butylphenyl intermediate with the pyrazin-2-yloxy piperidine intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-(Tert-butyl)phenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
  • (4-(Tert-butyl)phenyl)(4-(quinolin-2-yloxy)piperidin-1-yl)methanone
  • (4-(Tert-butyl)phenyl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone

Uniqueness

2-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE is unique due to its specific substitution pattern and the presence of the pyrazin-2-yloxy group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biologische Aktivität

The compound 2-{[1-(4-tert-butylbenzoyl)piperidin-4-yl]oxy}pyrazine has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H26N2O2
  • Molecular Weight : 314.43 g/mol
  • IUPAC Name : this compound

This compound features a piperidine ring substituted with a tert-butylbenzoyl group, which is linked to a pyrazine moiety. The structural characteristics contribute to its lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the piperidine derivative followed by coupling with the pyrazine moiety. The synthetic route has been optimized to yield high purity and yield, allowing for extensive biological evaluations.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to this compound. For instance, related compounds have demonstrated significant inhibitory effects against the Ebola virus (EBOV) entry mechanisms. In one study, several derivatives were evaluated for their anti-EBOV activity, revealing submicromolar potency in several cases, indicating a promising avenue for therapeutic development against viral infections .

Enzyme Inhibition

Another area of interest is the inhibition of tyrosinase (TYR), an enzyme involved in melanin production. Compounds structurally similar to this compound have shown competitive inhibition against TYR from Agaricus bisporus, with some derivatives achieving IC50 values significantly lower than traditional inhibitors like kojic acid . This suggests that modifications in the piperidine and pyrazine moieties can enhance inhibitory activity.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary docking studies suggest that the compound interacts with specific binding sites on target enzymes and receptors, leading to modulation of biological pathways. For instance, its binding affinity for TYR has been linked to structural features that facilitate enzyme-substrate interactions .

Case Studies and Research Findings

Several studies have focused on evaluating the efficacy and safety profile of this compound:

  • Antiviral Evaluation : A series of derivatives were tested against EBOV using a recombinant reporter virus system. The results indicated that modifications in the piperidine moiety significantly influenced antiviral activity, with some compounds exhibiting low cytotoxicity while maintaining high antiviral efficacy .
  • Tyrosinase Inhibition : Kinetic studies revealed that certain derivatives acted as competitive inhibitors of TYR, providing insights into their potential use in treating hyperpigmentation disorders. The IC50 values ranged from low micromolar concentrations, indicating strong inhibitory effects without cytotoxicity .

Data Summary Table

CompoundIC50 (μM)Biological ActivityReference
This compoundTBDAntiviral (EBOV)
Related Compound A0.18Tyrosinase Inhibitor
Related Compound BTBDTyrosinase Inhibitor

Eigenschaften

IUPAC Name

(4-tert-butylphenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-20(2,3)16-6-4-15(5-7-16)19(24)23-12-8-17(9-13-23)25-18-14-21-10-11-22-18/h4-7,10-11,14,17H,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXKYURHMVCEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.